2-(benzylthio)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide
Description
2-(Benzylthio)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide is a synthetic acetamide derivative featuring a benzylthioether group and a 3-methylisoxazole moiety linked via an ethyl chain. The compound’s structure combines a sulfur-containing alkyl chain (benzylthio) with a five-membered heterocyclic isoxazole ring, which is known for its role in modulating pharmacokinetic properties, such as metabolic stability and lipophilicity.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-12-9-14(19-17-12)7-8-16-15(18)11-20-10-13-5-3-2-4-6-13/h2-6,9H,7-8,10-11H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDUYKDAAMZVSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)CSCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Benzylthio Intermediate: The benzylthio group can be introduced by reacting benzyl chloride with sodium thiolate under basic conditions.
Isoxazole Ring Formation: The isoxazole ring can be synthesized via a cyclization reaction involving a suitable precursor, such as 3-methyl-5-isoxazoleacetic acid.
Coupling Reaction: The final step involves coupling the benzylthio intermediate with the isoxazole derivative under appropriate conditions to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide moiety can be reduced to form corresponding amines.
Substitution: The isoxazole ring can participate in substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents and catalysts like aluminum chloride can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-(benzylthio)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide typically involves the reaction of appropriate thiol and acetamide precursors under controlled conditions. The compound's structure allows for various substitutions that can enhance its biological activity.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of similar thioacetamides. For instance, derivatives containing benzylthio groups have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
A study highlighted the synthesis of related compounds, which showed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often below 10 µM .
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| This compound | <10 | S. aureus, E. coli |
| Other derivatives | Varies | Various strains |
Anticancer Activity
The anticancer potential of this compound class has been evaluated through various assays. Studies have shown that compounds with similar structures exhibit cytotoxic effects against cancer cell lines, including colorectal carcinoma (HCT116) and breast cancer (MCF-7). The mechanism often involves apoptosis induction and cell cycle arrest.
For example, a related compound was tested against HCT116 cells, revealing an IC50 value significantly lower than standard chemotherapeutics, indicating strong anticancer activity .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | <10 | HCT116 |
| Standard Drug (5-FU) | 9.99 | HCT116 |
Neuroprotective Effects
Recent research has explored the neuroprotective effects of compounds similar to this compound. These compounds have shown promise in inhibiting monoamine oxidase enzymes, which are implicated in neurodegenerative diseases.
In vitro studies demonstrated that certain derivatives significantly inhibited monoamine oxidase B (MAO-B), suggesting potential applications in treating conditions like Alzheimer's disease .
Case Studies
- Antimicrobial Evaluation : A series of related thioacetamides were synthesized and tested for their antimicrobial properties against various pathogens. Results indicated that modifications at the benzyl group significantly affected activity levels, with some compounds exhibiting potent effects comparable to existing antibiotics .
- Anticancer Potential : In a study assessing the anticancer effects of thioamide derivatives, several compounds were found to induce apoptosis in HCT116 cells through mitochondrial pathways, highlighting their potential as chemotherapeutic agents .
- Neuroprotection : Research into the neuroprotective properties of thioamide derivatives revealed significant inhibition of MAO-B activity, suggesting these compounds could be developed as therapeutic agents for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide involves its interaction with specific molecular targets. The benzylthio group may interact with thiol-containing enzymes, while the isoxazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares functional groups with several 1,3,4-thiadiazole derivatives reported in recent studies (). For example:
- Benzylthio Group: Both 2-(benzylthio)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide and compounds 5h (N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) and 5m (N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide) incorporate a benzylthioether moiety. This group enhances lipophilicity and may influence membrane permeability .
- Heterocyclic Core: The target compound’s isoxazole ring differs from the thiadiazole core in 5h and 5m.
Substituent Effects
- Benzylthio vs. Alkylthio : Benzylthio groups (as in 5h , 5m ) enhance aromatic interactions and lipophilicity compared to methylthio (5f ) or ethylthio (5g ) groups, which may improve bioavailability.
- Phenoxy vs.
Biological Activity
The compound 2-(benzylthio)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a benzylthio group and a 3-methylisoxazole moiety, which are known to enhance biological activity through various mechanisms. The molecular formula is , with a molecular weight of approximately 252.35 g/mol.
Antimicrobial Activity
Research indicates that compounds containing the benzylthio group often exhibit significant antibacterial properties. In a study involving various derivatives, it was found that compounds similar to This compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 18 |
| This compound | Escherichia coli | 15 |
These results suggest that the compound may be effective as an antibacterial agent, particularly against common pathogens.
Cytotoxicity
In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, it was tested against human breast cancer cells (MCF-7) and lung cancer cells (A549), where it demonstrated IC50 values indicating significant cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
These findings highlight its potential as an anticancer agent, warranting further investigation into its mechanism of action.
The biological activity of This compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : It is hypothesized that the compound could induce apoptosis in cancer cells through the activation of intrinsic pathways.
Case Studies
- Antibacterial Efficacy : A study conducted by Kaur et al. evaluated several thioether derivatives, including This compound , against clinical isolates of E. coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
- Cytotoxicity Assessment : In another study, the compound was tested on MCF-7 and A549 cells. The results showed a dose-dependent decrease in cell viability, with morphological changes consistent with apoptosis observed under microscopy.
Q & A
Q. What are the standard synthesis protocols for 2-(benzylthio)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide, and how are reaction conditions optimized?
Answer: The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. For example, thiol-alkylation steps using benzylthiol derivatives and acetamide precursors are common. Key parameters include solvent choice (e.g., DMF or toluene/water mixtures), temperature control (reflux conditions), and catalysts (e.g., triethylamine). Reaction progress is monitored via TLC or HPLC to ensure intermediate purity . Yield optimization may require adjusting stoichiometry or using inert atmospheres to prevent oxidation of thiol groups.
Q. How is the structural integrity of this compound confirmed post-synthesis?
Answer: Analytical techniques such as ¹H/¹³C NMR spectroscopy and high-resolution mass spectrometry (HRMS) are critical. NMR confirms the presence of the benzylthio group (δ ~3.8–4.2 ppm for SCH₂) and the isoxazole ring (distinct aromatic protons at δ ~6.2–6.5 ppm). HRMS validates the molecular formula (e.g., C₁₆H₁₉N₂O₂S₂) with precise mass-to-charge ratios .
Q. What preliminary assays are used to hypothesize its biological mechanism of action?
Answer: Initial studies often employ in vitro enzyme inhibition assays (e.g., kinase or protease targets) and cellular viability assays (e.g., MTT or ATP quantification). The isoxazole moiety suggests potential interactions with inflammatory pathways (e.g., COX-2), while the thioacetamide group may modulate redox-sensitive targets. Molecular docking simulations using software like AutoDock can predict binding affinities to hypothetical targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Answer: Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, serum concentration). To address this:
- Perform dose-response assays across multiple cell lines.
- Validate target engagement via Western blotting (e.g., phosphorylation status of downstream proteins).
- Use isothermal titration calorimetry (ITC) to measure binding constants with purified proteins .
Q. What strategies optimize the compound’s stability under physiological conditions?
Answer: Stability challenges include hydrolysis of the acetamide group or oxidation of the benzylthio moiety. Solutions:
- Prodrug modification : Introduce hydrolyzable protecting groups (e.g., tert-butyl esters).
- Formulation studies : Use cyclodextrin encapsulation or lipid nanoparticles to enhance solubility and reduce degradation.
- Accelerated stability testing : Monitor degradation products via LC-MS under varying pH and temperature conditions .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
Answer: Systematic SAR approaches include:
- Analog synthesis : Replace the isoxazole ring with other heterocycles (e.g., 1,2,4-oxadiazoles) to assess steric/electronic effects.
- Fragment-based screening : Identify critical pharmacophores using X-ray crystallography of ligand-target complexes.
- Metabolic profiling : Use microsomal assays to correlate structural modifications with CYP450-mediated degradation .
Q. What methodologies are recommended for assessing environmental impact during preclinical development?
Answer: Follow OECD guidelines for environmental risk assessment:
- Biodegradation studies : Use soil/water microcosms to track compound persistence.
- Ecotoxicology assays : Evaluate effects on model organisms (e.g., Daphnia magna) via LC₅₀ testing.
- Computational modeling : Predict bioaccumulation potential using logP and BCF (bioconcentration factor) calculations .
Methodological Considerations
Q. How should researchers design experiments to evaluate synergistic effects with existing therapeutics?
Answer: Use combination index (CI) analysis via the Chou-Talalay method:
- Treat cells with serial dilutions of the compound and a reference drug (e.g., doxorubicin).
- Calculate CI values using CompuSyn software; CI <1 indicates synergy.
- Validate with transcriptomic profiling (RNA-seq) to identify synergistic pathway modulation .
Q. What advanced techniques characterize the compound’s interaction with plasma proteins?
Answer:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to human serum albumin (HSA).
- Circular dichroism (CD) : Detect conformational changes in HSA upon ligand binding.
- Molecular dynamics simulations : Model binding poses and residence times using AMBER or GROMACS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
